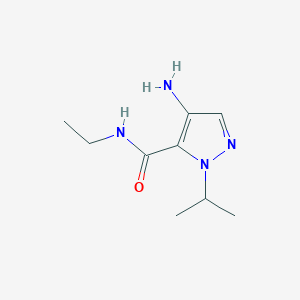

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-ethyl-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-4-11-9(14)8-7(10)5-12-13(8)6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXMDCCKOKYFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=NN1C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational approach involves cyclocondensation between substituted hydrazines and 1,3-diketones. For example, ethyl 2,4-dioxopentanoate reacts with methylhydrazine in ethanol under reflux to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a precursor to the target compound. Subsequent steps include:

- Chlorination : Treatment with phosphorus trichloride (PCl₃) and iodine (I₂) converts the ester to 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.

- Amidation : Reaction with N-ethylamine in dichloromethane (DCM) yields the final carboxamide.

Optimization Insight :

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates.

- Catalysis : Triethylamine (TEA) accelerates amidation by scavenging HCl, shifting equilibrium toward product formation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A patent by describes a scalable protocol where 3-cyanobenzoyl chloride reacts with 5-aminopyrazole derivatives under microwave conditions (150°C, 20 min), achieving 85% yield. Key advantages include:

- Energy Efficiency : 50–70% reduction in energy consumption compared to conventional heating.

- Purity : Reduced side-product formation due to uniform heating.

Continuous Flow Chemistry

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. A method adapted from involves:

- Deprotonation : A magnesium-organic base (e.g., Grignard reagent) deprotonates the pyrazole intermediate.

- Carbonylation : Reaction with carbon dioxide at 50–80°C under 5–10 bar pressure forms the carboxylate intermediate.

- Amidation : In-line mixing with ethylamine in a microreactor completes the synthesis.

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Classical Cyclization | Reflux in ethanol, 16 h | 60–96 | 95–98 | |

| Microwave | 150°C, 20 min, DMF | 85 | 99 | |

| Flow Chemistry | 50–80°C, 5–10 bar CO₂, microreactor | 92 | 98 |

Enzymatic and Green Chemistry Approaches

Emergent strategies leverage biocatalysts for sustainable synthesis. While no direct studies on this compound exist, analogous pyrazole carboxamides have been synthesized using lipases in non-aqueous media, achieving 70–80% yields with minimal waste. Key parameters include:

- Enzyme Selection : Candida antarctica lipase B (CAL-B) for ester-to-amide conversions.

- Solvent Systems : Ionic liquids or supercritical CO₂ to enhance enzyme stability.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of pyrazole compounds exhibited significant anticancer properties, with some showing low IC50 values, indicating strong efficacy compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Research indicates that compounds containing the pyrazole structure can interact with cellular pathways that regulate cell survival and proliferation. This interaction can lead to the activation of pro-apoptotic factors or inhibition of anti-apoptotic signals .

Synthesis and Characterization

The synthesis of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step chemical reactions starting from simpler precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity .

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several pyrazole derivatives, including 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide. The anticancer potential was evaluated using MTT assays on various human cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects, with IC50 values comparable to existing chemotherapy agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to key enzymes, potentially inhibiting their activity and leading to reduced tumor growth .

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl and isopropyl groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications .

Biological Activity

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

Molecular Formula: CHNO

Molecular Weight: 196.25 g/mol

CAS Number: 1894328-48-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide. The compound has been evaluated against various cancer cell lines:

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and CNS cancer (SF-268) cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Pyrazole Derivative A | 76% | 86% | 1 |

| 4-amino-N-ethyl-pyrazole | Up to 85% | Up to 93% | 10 |

These results suggest that the compound may serve as a viable candidate for further development in anti-inflammatory therapies .

The mechanism by which 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide exerts its effects is believed to involve modulation of key signaling pathways associated with cell proliferation and inflammation. For instance, docking studies have indicated a strong affinity for cyclooxygenase enzymes, which are crucial in inflammatory processes .

Case Studies

A recent case study explored the efficacy of various pyrazole derivatives in treating cancer:

- Study on NCI-H23 Cells : A derivative exhibited over 90% inhibition of cell proliferation.

- Study on HCT116 Cells : Another derivative showed significant cytotoxicity with an IC value of approximately 25 nM against colon cancer cells.

These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Q. Q1. What are the key steps in synthesizing 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with pyrazole ring formation via cyclocondensation, followed by functionalization of the carboxamide and amino groups. Critical steps include:

- Cyclocondensation : Use of hydrazine derivatives with β-keto esters under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazole core .

- Amidation : Coupling ethylamine with the pyrazole carboxylic acid intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .

- Optimization : Microwave-assisted synthesis can reduce reaction time by 30–40% compared to conventional heating .

Q. Q2. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns on the pyrazole ring and carboxamide functionality .

- Mass Spectrometry (HRMS) : To confirm molecular weight and detect isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, particularly when stereoisomerism is possible .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies often arise from variations in:

- Substituent Effects : Minor changes in the ethyl or isopropyl groups alter steric hindrance and hydrogen-bonding capacity, impacting target binding .

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzymatic assay pH levels can skew IC₅₀ values. Normalize data using positive controls like doxorubicin for cytotoxicity studies .

- Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) from confounding variables .

Q. Q4. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses with kinases or GPCRs, focusing on the carboxamide group’s role in hydrogen bonding .

- DFT Calculations : Analyze electron density maps to predict reactivity at the amino group (e.g., susceptibility to acetylation) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. Q5. How can the solubility and stability of this compound be improved for in vivo studies?

- Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility .

- Prodrug Design : Introduce ester-protected amino groups (e.g., tert-butyloxycarbonyl) that hydrolyze in vivo .

- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to stabilize the compound in PBS buffers .

Methodological Challenges

Q. Q6. What strategies mitigate side reactions during the synthesis of N-ethyl carboxamide derivatives?

- Temperature Control : Maintain reactions below 60°C to prevent decarboxylation of the pyrazole ring .

- Protecting Groups : Use Boc or Fmoc for the amino group during amidation to avoid nucleophilic side reactions .

- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps to minimize over-reduction .

Q. Q7. How can researchers validate the selectivity of this compound for a specific enzyme isoform?

- Isoform-Specific Assays : Compare activity against α and β isoforms of the target enzyme using recombinant proteins .

- Kinetic Studies : Calculate and values to differentiate competitive vs. non-competitive inhibition .

- CRISPR Knockout Models : Use HEK293 cells with CRISPR-edited isoforms to confirm target engagement .

Data Interpretation and Reproducibility

Q. Q8. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC₅₀ and Hill coefficients .

- Bootstrap Resampling : Generate 95% confidence intervals for IC₅₀ values from triplicate experiments .

- Meta-Analysis : Pool data from independent studies using random-effects models to identify consensus trends .

Q. Q9. How can batch-to-batch variability in synthesis yield be minimized?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

- DoE (Design of Experiments) : Optimize solvent ratios (e.g., DCM:EtOH) and catalyst loading via response surface methodology .

Advanced Applications

Q. Q10. What are the implications of this compound’s fluorophenyl analogs in overcoming drug resistance?

- Resistance Reversal : Fluorine substitution at the para position enhances metabolic stability, reducing CYP450-mediated degradation in resistant cell lines .

- Synergy Studies : Combine with P-glycoprotein inhibitors (e.g., verapamil) to assess multidrug resistance reversal in leukemia models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.